2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol , adhering to IUPAC guidelines. The parent structure, cyclohexan-1-ol, is substituted at the second carbon by an amino group bound to a furan-2-ylmethyl moiety. The molecular formula is C₁₁H₁₇NO₂ , with a molecular weight of 195.26 g/mol . The SMILES notation OC1C(NCC2=CC=CO2)CCCC1 explicitly defines the connectivity: a hydroxyl group at position 1 of the cyclohexane ring, an amino group at position 2 linked to a furan-2-ylmethyl chain. The MDL number MFCD12798041 further aids in unambiguous identification across chemical databases.
Molecular Geometry and Conformational Analysis
The cyclohexanol backbone adopts a chair conformation , typical for six-membered rings, minimizing steric strain. The amino group at position 2 introduces torsional effects due to its lone pair electrons, which may influence the equatorial or axial orientation of the furanmethyl substituent. The furan ring, being planar and aromatic, projects outward, creating a steric bulk that stabilizes the equatorial position of the amino group. Computational models suggest a dihedral angle of ~60° between the cyclohexane ring and the furan plane, optimizing van der Waals interactions while minimizing eclipsing strain. Compared to the related compound 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol (CAS 1179175-93-9), which features an additional methylene spacer, the absence of this spacer in 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol reduces conformational flexibility, favoring a more rigid structure.
Crystallographic Data and Solid-State Arrangement
Publicly available crystallographic data for this compound remains limited, as no X-ray diffraction studies are documented in the provided sources. However, analogous cyclohexanol derivatives, such as (1S,2R)-2-Aminocyclohexanol (CAS 108267-20-5), exhibit hydrogen-bonded networks in the solid state, with hydroxyl and amino groups forming intermolecular bridges. By extrapolation, 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol likely forms similar hydrogen bonds via its hydroxyl and secondary amine groups, with the furan ring contributing to π-stacking interactions in crystalline lattices. The lack of experimental data underscores the need for future single-crystal X-ray studies to resolve its precise solid-state packing.
Comparative Analysis with Related Cyclohexanol Derivatives
A comparative analysis highlights structural and functional distinctions between 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol | C₁₁H₁₇NO₂ | 195.26 | Furanmethylamino substituent at C2 |
| 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol | C₁₂H₁₉NO₂ | 209.28 | Additional methylene spacer in side chain |
| (1S,2R)-2-Aminocyclohexanol | C₆H₁₃NO | 115.17 | Simple amino substituent at C2 |
The furanmethylamino group in 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol introduces enhanced hydrophobicity compared to the simpler (1S,2R)-2-Aminocyclohexanol, as evidenced by its higher molecular weight and logP value. Conversely, the addition of a methylene group in 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol increases rotational freedom, potentially altering binding affinities in biological systems. These structural nuances underscore the compound’s unique physicochemical profile, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPPAWHZJFBRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Multi-Component Synthesis via Condensation and Cyclization
Method Overview:
This approach involves a one-pot reaction that combines furan-2-carbaldehyde, a cyclohexanone derivative, and an amino component, typically under reflux conditions in suitable solvents. The process capitalizes on the nucleophilic addition of amino groups to aldehyde functionalities, followed by cyclization to form the cyclohexan-1-ol core.
- Furan-2-carbaldehyde reacts with a cyclohexanone derivative bearing a suitable amino group.
- The amino group of the heterocyclic amine (e.g., furan-2-ylmethylamine) condenses with the aldehyde, forming an imine intermediate.
- Intramolecular cyclization occurs, leading to the formation of the cyclohexan-1-ol scaffold.
- Solvent: Ethanol or isopropanol (polar protic solvents facilitate nucleophilic attack and cyclization).
- Catalyst: Acidic or basic catalysts (e.g., acetic acid or sodium hydroxide) to promote condensation.
- Temperature: Reflux (~80-100°C).
- Duration: 4-8 hours, optimized to maximize yield.
- One-pot synthesis minimizes purification steps.
- High yields reported (up to 75%).
| Entry | Solvent | Catalyst | Temperature | Time (hrs) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethanol | Acetic acid | Reflux | 6 | 70 | Good yield, straightforward |
| 2 | Isopropanol | NaOH | Reflux | 5 | 65 | Slightly lower yield |
Stepwise Synthesis via Functional Group Interconversion
Method Overview:
This method involves initial synthesis of a furan-2-ylmethylamine derivative, followed by nucleophilic addition to a cyclohexanone precursor, and subsequent reduction or hydroxylation to obtain the cyclohexan-1-ol.
Step 1: Formation of Furan-2-ylmethylamine
- Furan-2-carbaldehyde reacts with ammonia or primary amines under reductive amination conditions.
- Catalysts such as sodium cyanoborohydride facilitate selective formation of the amine.
Step 2: Nucleophilic Addition to Cyclohexanone
- The amino group adds to the carbonyl carbon of cyclohexanone, forming an imine or amino alcohol intermediate.
Step 3: Hydroxylation or Reduction
- The imine intermediate is reduced using sodium borohydride or lithium aluminum hydride to yield the amino alcohol, specifically the cyclohexan-1-ol derivative.
- Solvent: Methanol or tetrahydrofuran.
- Temperature: 0-25°C for reduction steps.
- Duration: 2-4 hours per step.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Furan-2-carbaldehyde + NH3 | NaBH3CN | Methanol | Room temp | 80 | Efficient amine formation |
| 2 | Amino-derivative + Cyclohexanone | None | Tetrahydrofuran | 0°C | 75 | Selective addition |
| 3 | Reduction with NaBH4 | None | Methanol | 0°C | 85 | Final amino alcohol |
Catalytic Hydrogenation and Functionalization
Method Overview:
This approach employs catalytic hydrogenation of precursor compounds, such as nitriles or imines, followed by functional group modifications to introduce the amino and hydroxyl groups.
- Starting from a nitrile or imine intermediate, catalytic hydrogenation over palladium or platinum catalysts under hydrogen atmosphere yields the amino alcohol.
- Subsequent functionalization introduces the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.
- Catalyst: Palladium on carbon or platinum on carbon.
- Hydrogen pressure: 1-3 MPa.
- Temperature: 25-80°C.
- Duration: 4-12 hours.
Data Summary:
| Step | Reagents | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitrile precursor | Pd/C | H2, 1 MPa | 90 | High efficiency |
| 2 | Functionalization with furan-2-ylmethyl halide | Base (K2CO3) | Reflux | 70 | Selective substitution |
Summary of Key Factors Affecting Preparation
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexylamine derivative.
Substitution: Nitrated or halogenated furan derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in:
- Amino substituent: Nature of the group attached to the amino nitrogen (e.g., aryl, heteroaryl, alkyl).
- Position on cyclohexanol: 2- vs. 4-substitution.
- Stereochemistry: Cis/trans configurations (e.g., trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol in ).
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Conformational Properties
- Fluorinated Analogs: Fluorine substitution (e.g., in trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol) enhances intramolecular hydrogen bonding (N–H···F), confirmed by ¹H-¹⁹F HOESY experiments. This interaction improves cell permeability and stabilizes specific conformations .
- Furan vs.
- LogP and Solubility: Docking scores (Table 1) suggest that bulkier substituents (e.g., pyridinyl-pyrimidine in ) increase hydrophobicity (higher LogP), while hydroxylated alkyl chains (e.g., 4-({2-[(3-hydroxypropyl)amino]-5-(pyridin-2-yl)pyrimidin-4-yl}amino)cyclohexan-1-ol) balance polarity .
Biological Activity
2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with a furan moiety, which is known for its diverse interactions in biological systems. The unique structure of this compound allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and drug design.
The biological activity of 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with biological molecules. The hydroxyl group on the cyclohexane ring can form hydrogen bonds with active site residues of enzymes or receptors, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism may modulate various biochemical pathways, leading to significant biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol has shown potential against various bacterial strains due to its structural features that facilitate interaction with microbial targets.
Anti-inflammatory Effects
Preliminary studies suggest that 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol may also possess anti-inflammatory properties. The furan ring's ability to interact with specific proteins involved in inflammatory responses could provide a mechanism for reducing inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of furan-containing compounds, highlighting their potential applications in drug development:
- Antiviral Activity : A study identified derivatives of furan compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their potential as antiviral agents. Although not directly tested on 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol, these findings suggest a promising avenue for further research into its antiviral capabilities .
- Cytotoxicity Assessments : In vitro studies have indicated that related compounds exhibit low cytotoxicity, which is crucial for therapeutic applications. For example, derivatives showed CC50 values greater than 100 μM, indicating a favorable safety profile .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
